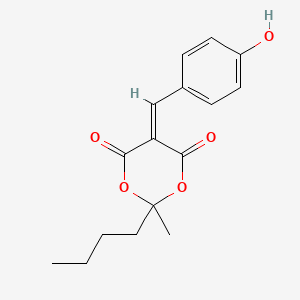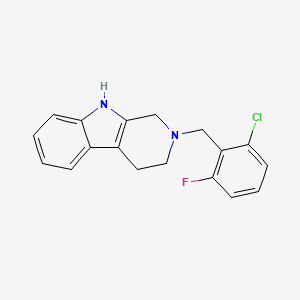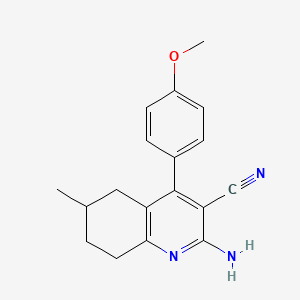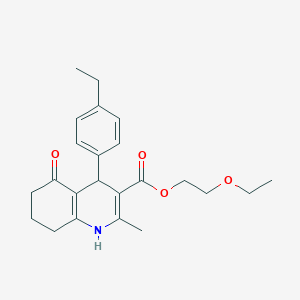
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BHBD, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and biological properties. BHBD has been found to exhibit potent antioxidant, anti-inflammatory, and anti-tumor activities, making it a promising candidate for developing novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is complex and multifaceted, involving multiple signaling pathways and molecular targets. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the production of inflammatory mediators and reactive oxygen species (ROS). This compound also activates the Nrf2-ARE signaling pathway, which plays a critical role in regulating cellular antioxidant defense and detoxification mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-tumor, anti-angiogenic, and anti-metastatic activities. This compound has been found to scavenge free radicals and ROS, protecting cells from oxidative damage and preventing the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and differentiation, suggesting its potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in common organic solvents. This compound is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of using this compound in laboratory experiments is its relatively low water solubility, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, including exploring its potential as a therapeutic agent for various diseases, investigating its molecular targets and signaling pathways, and developing new synthetic analogs with improved pharmacological properties. Moreover, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-tumor activities of this compound, as well as its potential interactions with other drugs and compounds. Overall, this compound represents a promising candidate for developing novel therapeutic agents with significant biomedical applications.
Méthodes De Synthèse
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized using a simple and efficient method involving the condensation of 4-hydroxybenzaldehyde and 2-butyl-2-methyl-1,3-propanediol in the presence of a catalytic amount of acetic acid. The resulting product can be purified by recrystallization to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. In particular, this compound has been found to possess significant anti-cancer properties, inhibiting the growth and proliferation of various cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to have potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines, and attenuating the activation of NF-κB and MAPK signaling pathways.
Propriétés
IUPAC Name |
2-butyl-5-[(4-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-9-16(2)20-14(18)13(15(19)21-16)10-11-5-7-12(17)8-6-11/h5-8,10,17H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQVNRPLDSRMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-acetyl-3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5005923.png)
![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B5005945.png)
![6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5005953.png)
![4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5005960.png)
![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B5005963.png)
![3-benzyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005971.png)
![4-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5005973.png)



![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5006003.png)
![4-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5006015.png)